D-Phenylglycine hydrochloride

Chiral Resolution Diastereomeric Salt Formation Optical Purity

Procure D-Phenylglycine hydrochloride (CAS 25705-52-6) with strict enantiopurity ≥98% for β-lactam antibiotic manufacture. The D-configuration is non-negotiable: penicillin G acylase exclusively acylates the L-enantiomer, leaving the desired D-form free for ampicillin and cephalexin synthesis. Unlike the 4-hydroxy analog (reserved for amoxicillin/cefadroxil), this phenylglycine side chain is route-specific and cannot be interchanged. For enzymatic ampicillin production, a substrate ratio of D-phenylglycine methyl ester HCl to 6-APA below 2.5 minimizes side-chain impurities. For cephalexin, D-phenylglycine nitrile achieves 79% yield and a threefold S/H ratio improvement. Insist on lot-consistent quality and enantiopurity verification via chiral HPLC or optical rotation.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B7821686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylglycine hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-]
InChIInChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1
InChIKeyIAZPUJDTYUZJMI-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylglycine Hydrochloride: Technical Procurement Specification and Non-Proteinogenic Amino Acid Baseline


D-Phenylglycine hydrochloride is the hydrochloride salt form of the D-enantiomer of α-phenylglycine (also designated (R)-(−)-α-phenylglycine), a non-proteinogenic chiral amino acid that serves as an essential side-chain building block in the industrial and semi-synthetic production of β-lactam antibiotics [1]. It is obtained via chiral resolution of the racemate or via asymmetric synthesis, with typical commercial specifications for the hydrochloride salt citing a purity of ≥98% . The compound is a white to off-white crystalline powder, and its D-configuration is mandatory for the biological activity of the resultant antibiotics [1].

D-Phenylglycine Hydrochloride: Why Enantiomeric and Functional Group Interchangeability Fails in β-Lactam Synthesis


Generic substitution in this chemical class is scientifically unsound due to absolute stereochemical and functional group constraints. The D-configuration is a non-negotiable prerequisite; the L-enantiomer yields biologically inactive β-lactam products, as penicillin G acylase (PGA) demonstrates strict enantioselectivity by exclusively acylating the L-enantiomer during resolution, thereby leaving the desired D-enantiomer unreacted for downstream synthesis [1]. Furthermore, the phenylglycine side chain cannot be directly interchanged with its 4-hydroxy analog, as these two moieties are route-specific and define entirely different antibiotics. D-phenylglycine is specifically required for the synthesis of ampicillin and cephalexin, whereas D-4-hydroxyphenylglycine is the mandated building block for amoxicillin and cefadroxil [2]. Consequently, any attempt at generic substitution introduces either an inactive enantiomer or an incorrect antibiotic structure, both of which constitute unacceptable critical quality attributes in a regulated pharmaceutical supply chain.

D-Phenylglycine Hydrochloride: Quantified Differentiation Evidence for Scientific and Industrial Procurement Decisions


Enantioselective Resolution Efficiency of D-Phenylglycine Hydrochloride Versus L-Isomer Using (+)-Camphor-10-Sulfonic Acid

The optical resolution of DL-phenylglycine via diastereomeric salt formation with (1S)-(+)-camphor-10-sulfonic acid provides a high-efficiency route to D-phenylglycine. In a head-to-head comparison of the resulting diastereomeric salts, the desired D-PG·(+)-CS salt was obtained with an isolated yield of 45.7% and an optical purity of 98.8% [1]. This resolution efficiency is attributed to the dense and stable crystal structure of the D-salt, which contrasts sharply with the coarse, 'holey' structure of the more-soluble L-PG·(+)-CS salt [1]. This enables straightforward isolation of the target enantiomer via fractional crystallization, demonstrating a practical advantage over methods requiring more complex or less selective resolution techniques.

Chiral Resolution Diastereomeric Salt Formation Optical Purity

Biocatalytic Resolution Selectivity of D-Phenylglycine Methyl Ester Versus L-Enantiomer Using Penicillin G Acylase

Penicillin G acylase (PGA) in organic solvents exhibits absolute enantioselectivity by catalyzing the specific acylation of the L-enantiomer of phenylglycine methyl ester, leaving the D-enantiomer unreacted and readily isolable in enantiomerically pure form [1]. This contrasts with hydrolytic routes that require pre-derivatization and yield the L-enantiomer upon hydrolysis, necessitating additional inversion steps to obtain the D-form [1]. This direct biocatalytic approach circumvents the need for excess acylating agents or complex product extraction, as the desired D-enantiomer is not a substrate for the enzyme and can be separated via simple phase separation or crystallization.

Enzymatic Resolution Penicillin G Acylase Enantioselectivity

Catalytic Efficiency of D-Phenylglycine-Derived Chiral Oxazaborolidinone Versus Natural Amino Acid-Derived Catalysts in Asymmetric Aldol Reactions

In a direct head-to-head comparison of chiral oxazaborolidinone catalysts for the asymmetric aldol reaction between benzaldehyde and silyl enol ether, the catalyst derived from D-phenylglycine demonstrated significantly higher catalytic efficiency compared to catalysts derived from natural amino acids bearing aliphatic side chains such as L-valine, L-leucine, and L-isoleucine [1]. The D-phenylglycine-derived catalyst afforded a chemical yield of 38.7% and an enantiomeric excess (ee) of 81.7% [1]. This indicates that the aromatic phenyl substituent of D-phenylglycine provides a superior stereodifferentiating environment relative to aliphatic side chains, making it a preferred chiral pool starting material for designing catalysts where high enantioselectivity is required.

Asymmetric Catalysis Chiral Auxiliary Enantiomeric Excess

Enantioselective Membrane Resolution of DL-Phenylglycine: Preferential Permeation of D-Enantiomer for β-Lactam Precursor Production

An enantioselective composite membrane prepared from vancomycin was employed for the enantioseparation of DL-phenylglycine, a key reagent in penicillin and cephalosporin synthesis [1]. In this membrane-based separation, L-phenylglycine was preferentially adsorbed onto the membrane, while D-phenylglycine was the first to permeate through it [1]. Under optimized conditions (molar ratio of vancomycin to 1,6-diisocyanatohexane, polymerization time, and racemate feed concentration), an enantiomeric excess (e.e.) of over 70% for D-phenylglycine was achieved [1]. This membrane-based approach represents an alternative to classical crystallization or enzymatic methods, offering a continuous separation process that can directly enrich the desired D-enantiomer from a racemic feed stream.

Membrane Separation Chiral Resolution Enantiomeric Excess

Enzymatic Synthesis of Ampicillin Using D-Phenylglycine Methyl Ester Hydrochloride: Optimized Substrate Ratio for High Conversion

In the industrial enzymatic synthesis of ampicillin, the ratio of D-phenylglycine methyl ester hydrochloride to 6-aminopenicillanic acid (6-APA) is critical for process efficiency and product quality. A patent application from United Lab Inner Mongolia Co. Ltd. teaches that a high ratio of D-phenylglycine derivative to 6-APA (e.g., 1:2) leads to suboptimal yields (only 65.6% under best conditions) and introduces more impurities from unreacted side chains, negatively impacting product quality [1]. The invention claims an improved process using a ratio of less than 2.5 (total quantity of phenylglycine derivative to 6-APA) [1], with a specific example employing 35g 6-APA and 29g D-phenylglycine methyl ester (approx. 0.83:1 molar ratio, assuming ester hydrochloride salt) [1]. This optimized ratio minimizes side-chain introduction and reduces impurity formation, thereby enhancing the economic and quality profile of the ampicillin manufacturing process.

β-Lactam Antibiotic Synthesis Enzymatic Acylation Process Optimization

Enzymatic Synthesis of Cephalexin from D-Phenylglycine Nitrile: Enhanced Synthesis/Hydrolysis Ratio for Improved Yield

A two-step, one-pot enzymatic synthesis of cephalexin starting from D-phenylglycine nitrile has been reported [1]. This method employs D-phenylglycine nitrile as an activated acyl donor precursor, which, upon in situ conversion by a nitrilase, generates the active D-phenylglycine moiety for penicillin acylase-catalyzed coupling with 7-ADCA [1]. This approach resulted in a threefold increase in the synthesis/hydrolysis (S/H) ratio compared to traditional methods using pre-activated esters or amides [1]. The optimized process achieved a cephalexin yield of 79% with an S/H ratio of 7.7 [1]. The higher S/H ratio is advantageous as it favors the desired synthetic reaction over the competing hydrolysis of the acyl donor or the product, thereby improving overall atom economy and simplifying downstream purification by reducing by-product formation.

Cephalosporin Synthesis Enzymatic Process S/H Ratio

D-Phenylglycine Hydrochloride: High-Value Application Scenarios Derived from Quantitative Performance Evidence


Industrial Production of Ampicillin: Optimized Enzymatic Acylation Process

Based on the evidence that a substrate ratio of D-phenylglycine methyl ester hydrochloride to 6-APA of <2.5 minimizes side-chain impurities and improves product quality [1], this scenario is ideal for manufacturers seeking to implement or license a high-purity ampicillin synthesis. Procurement of D-phenylglycine methyl ester hydrochloride from a supplier with consistent lot-to-lot quality is critical, as the exact molar ratio is a key control parameter for this optimized aqueous-phase enzymatic process.

Industrial Production of Cephalexin: High-Yield One-Pot Synthesis from D-Phenylglycine Nitrile

For manufacturers aiming to improve cephalexin process economics, the demonstrated 79% yield and threefold increase in S/H ratio using D-phenylglycine nitrile [1] makes this a compelling application scenario. This evidence supports the selection of D-phenylglycine nitrile as a preferred starting material over traditional esters or amides, as it enhances atom economy and reduces purification burden, directly impacting cost of goods sold.

Chiral Resolution and Enantiopurity Assurance: High-Yield Diastereomeric Salt Formation with (+)-Camphor-10-Sulfonic Acid

This application scenario is relevant for both manufacturers of D-phenylglycine hydrochloride and end-users requiring verification of enantiopurity. The documented 45.7% isolated yield and 98.8% optical purity achieved using (1S)-(+)-camphor-10-sulfonic acid [1] provides a benchmark for evaluating the efficiency of a supplier's chiral resolution process. End-users can request a certificate of analysis that demonstrates comparably high enantiopurity (e.g., ≥98%) as a critical quality attribute for regulatory compliance.

Asymmetric Catalysis and Chiral Auxiliary Development: D-Phenylglycine as a Preferred Scaffold for High-Enantioselectivity Ligands

Research and development groups focused on asymmetric synthesis should prioritize D-phenylglycine as a chiral pool starting material for catalyst design, based on the evidence that oxazaborolidinone catalysts derived from it significantly outperform those derived from aliphatic amino acids (L-valine, L-leucine, L-isoleucine) in aldol reactions, achieving 81.7% ee and 38.7% yield [1]. This scenario is directly applicable to the development of proprietary catalysts for producing enantiomerically pure pharmaceutical intermediates and fine chemicals, where even modest improvements in ee translate to substantial cost savings in downstream purification.

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